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molecular formula C8H7N3O2 B8749027 3-Amino-2-methyl-4-nitrobenzonitrile

3-Amino-2-methyl-4-nitrobenzonitrile

Cat. No. B8749027
M. Wt: 177.16 g/mol
InChI Key: TVIDQWBXASWURT-UHFFFAOYSA-N
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Patent
US09056874B2

Procedure details

N-(3-cyano-2-methyl-6-nitrophenyl)acetamide (0.37 g, 1.7 mmol) was added to a 2N aq. H2SO4 solution (10 mL). The reaction was heated to 100° C. for 6 hr. The reaction mixture was cooled to rt and poured into iced water. The solid precipitate was collected by filtration, and then washed with water several times to give the title compound. MS (ESI−) m/z 176.1 (M−H).
Name
N-(3-cyano-2-methyl-6-nitrophenyl)acetamide
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4]([CH3:16])=[C:5]([NH:12]C(=O)C)[C:6]([N+:9]([O-:11])=[O:10])=[CH:7][CH:8]=1)#[N:2].OS(O)(=O)=O>O>[NH2:12][C:5]1[C:4]([CH3:16])=[C:3]([CH:8]=[CH:7][C:6]=1[N+:9]([O-:11])=[O:10])[C:1]#[N:2]

Inputs

Step One
Name
N-(3-cyano-2-methyl-6-nitrophenyl)acetamide
Quantity
0.37 g
Type
reactant
Smiles
C(#N)C=1C(=C(C(=CC1)[N+](=O)[O-])NC(C)=O)C
Name
Quantity
10 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
FILTRATION
Type
FILTRATION
Details
The solid precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water several times

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C#N)C=CC1[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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